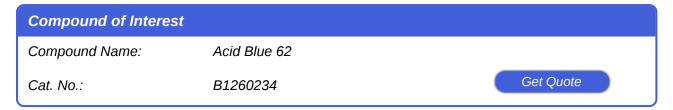


Toxicological profile and safety data for Acid Blue 62

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An In-depth Technical Guide to the Toxicological Profile and Safety of Acid Blue 62

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for household or cosmetic applications without consulting relevant regulatory guidelines.

Introduction

Acid Blue 62 (C.I. 62045; CAS 4368-56-3) is a synthetic anthraquinone dye.[1][2] It is utilized in the textile industry and has also been permitted for use in cosmetic products with brief skin contact, such as semi-permanent and temporary hair dyes, at concentrations up to 0.5%.[3][4] As a secondary amine, Acid Blue 62 has the potential for nitrosation, a factor that requires consideration in its toxicological evaluation.[3][4] This guide provides a comprehensive overview of the available toxicological data and safety information for Acid Blue 62, compiled from various studies and regulatory assessments.

Physicochemical Properties



Property	Value	Reference
Chemical Name	2-Anthracenesulfonic acid, 1- amino-4- (cyclohexylamino)-9,10- dihydro-9,10-dioxo-, sodium salt	[1]
CAS Number	4368-56-3	[1][2]
Molecular Formula	C20H19N2NaO5S	[2][3]
Molecular Weight	422.43 g/mol	[2][3]
Physical Form	Dark blue, odorless powder	[2][3]
Purity	Varies by batch; commercial preparations may contain 40-60% dispersing agents (e.g., sodium chloride, sodium lignosulphonate).	[3][4]
Stability	Reported to be stable for 7 years when stored in a well-closed container protected from light and moisture.	[3][4]

Toxicological Profile

The toxicological profile of **Acid Blue 62** has been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

The acute oral toxicity of Acid Blue 62 is considered low.

Table 1: Acute Oral Toxicity Data



Species	Sex	Route	LD50	Purity of Test Substanc e	Observati ons	Referenc e
Rat (Sprague Dawley)	M & F	Oral (gavage)	> 2000 mg/kg bw	40%	One female died on day 2. Blue coloration of urine and feces was observed.	[3][4][5]
Rat	F	Oral (gavage)	> 2000 mg/kg bw	98.7%	No deaths or compound- related mortalities observed.	[3]

Repeated Dose Toxicity

Sub-chronic studies indicate some effects at higher dose levels.

Table 2: Sub-chronic (90-day) Oral Toxicity Data



Species	Dose Levels (mg/kg bw/day)	NOAEL (No- Observed- Adverse-Effect Level)	Observations	Reference
Rat (Sprague Dawley)	0, 25, 100, 400	Not explicitly stated, but effects were seen at 100 and 400 mg/kg.	At 100 and 400 mg/kg: blue fur and tails. At 400 mg/kg: increased liver and kidney weights, centrilobular hepatocyte hypertrophy, and tubular nephrosis.	[5][6]

Skin and Eye Irritation

Acid Blue 62 is not classified as a skin irritant but is considered an eye irritant.

Table 3: Irritation Data



Test	Species	Concentrati on	Purity	Results	Reference
Skin Irritation	Rabbit (New Zealand White)	1.5% in water	Unknown	Not considered a skin irritant. Only blue coloration of the skin was observed.	[3]
Eye Irritation	Rabbit (New Zealand White)	1.5% in water	Unknown	Slightly irritant to the rabbit eye. Conjunctival redness and iridal congestion were observed.	[3][4]
Eye Irritation	Rabbit (New Zealand White)	Not specified	Not specified	Causes serious eye irritation (GHS Category 2B).	[1][7]

Skin Sensitization

Studies on skin sensitization have shown negative results.

Table 4: Skin Sensitization Data



Test	Species	Induction Concentrati on	Challenge Concentrati on	Results	Reference
Local Lymph Node Assay (LLNA)	Mouse	5%, 10%, 25%	Not applicable	Not sensitizing (Stimulation Index < 3).	[5]

Genotoxicity and Mutagenicity

The genotoxicity data for **Acid Blue 62** is mixed. While it is not mutagenic in bacterial assays, some in vivo studies suggest genotoxic potential.

Table 5: Genotoxicity/Mutagenicity Data



Test Type	System	Metabolic Activation (S9)	Concentrati on/Dose	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537, TA102)	With and without	312.5–5000 μ g/plate	Non- mutagenic	[3][4]
In vivo Micronucleus Test	Mouse Bone Marrow	Not applicable	Not specified	Genotoxic (increased frequency of micronucleat ed polychromatic erythrocytes).	[8][9]
Hazard Classification	GHS	Not applicable	Not applicable	Suspected of causing genetic defects (GHS Category 2).	[1][10]

A study noted that **Acid Blue 62** caused a significant decrease in the ratio of polychromatic to normochromatic erythrocytes in the bone marrow of mice, indicating toxicity to erythrocyte series cells.[8][9]

Carcinogenicity

No specific carcinogenicity studies were found in the provided search results. However, multiple safety data sheets state that **Acid Blue 62** shall not be classified as carcinogenic.[1][2] [7]

Reproductive and Developmental Toxicity



The available data indicates that **Acid Blue 62** is not classified as a reproductive toxicant.

Table 6: Reproductive and Developmental Toxicity Data

Test Type	Species	Dose Levels (mg/kg bw/day)	Observations	Reference
Dose-Range Finding Prenatal Development	Rat (Sprague Dawley)	100, 300, 1000	Mortalities were observed but not considered a primary effect of the compound. Clinical signs like ptyalism and blue coloration of feces and urine were noted.	[3][4]
Classification	GHS	Not applicable	Shall not be classified as a reproductive toxicant.	[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Acute Oral Toxicity (OECD 401, modified)

- Species: Sprague Dawley rats.[3][4]
- Group Size: A preliminary study used smaller groups, while the principal study used 10 animals (5 male, 5 female).[3]
- Test Substance Administration: A single dose of 2000 mg/kg body weight was administered via oral gavage. The vehicle used was water.[3][4]



- Observation Period: Animals were observed for clinical signs at 15 minutes, 1, 2, and 4 hours post-administration, and daily thereafter for 14 days.[3][4]
- Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), and body
 weight changes were recorded. A gross necropsy was performed on all animals at the end of
 the study.[3][4]

Eye Irritation

- Species: New Zealand White rabbits.[3][5]
- Group Size: Six animals were used.[3][4]
- Test Substance Administration: 0.1 ml of a 1.5% aqueous solution of Acid Blue 62 was
 instilled into the conjunctival sac of one eye of each rabbit. The other eye served as an
 untreated control.[4]
- Observation Period: The eyes were examined for ocular reactions at 1 hour, and then at 1, 2,
 3, 4, and 7 days after instillation.[4]
- Endpoints: The cornea, iris, and conjunctiva were scored for opacity, congestion, swelling, and discharge according to a standardized scoring system. The Index of Acute Ocular Irritation was calculated to classify the irritant potential.[4]

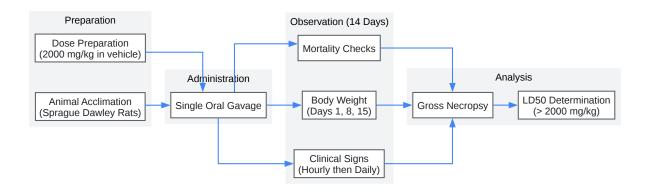
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

- Species/Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.
 [3][4]
- Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[3]
- Methodology: The test substance was plated at various concentrations (e.g., 312.5 to 5000 μ g/plate) with the bacterial strains in the presence or absence of the S9 mix.[3]



• Endpoints: After incubation, the number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) was counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.[3][4]

Visualizations Workflow for Acute Oral Toxicity Study

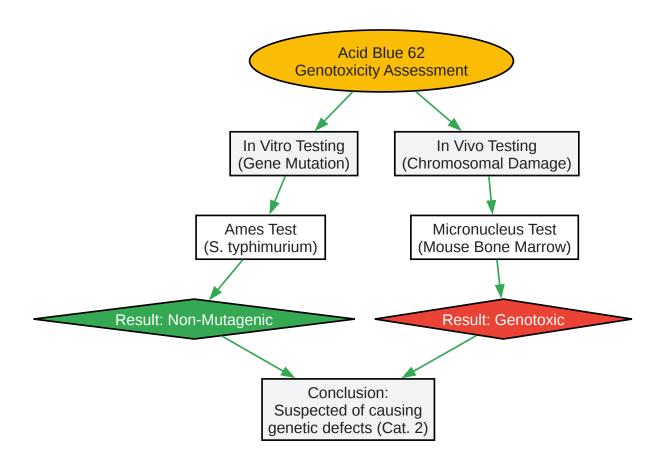


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Caption: Experimental workflow for an acute oral toxicity study.

Logic for Genotoxicity Assessment





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Caption: Decision logic for the genotoxicity classification of **Acid Blue 62**.

Safety Evaluation and Conclusion

Acid Blue 62 exhibits low acute oral toxicity.[5] It is not considered to be a skin irritant or a skin sensitizer.[1][3] However, it is classified as a serious eye irritant.[1][7]

The primary toxicological concern is its potential for genotoxicity. While **Acid Blue 62** is not mutagenic in the Ames test, in vivo micronucleus tests in mice have shown positive results, leading to its classification as "Suspected of causing genetic defects" (GHS Category 2).[1][8] [9] This suggests that while the substance may not cause gene mutations directly, it may induce chromosomal damage.[8][9]



Data on carcinogenicity and long-term reproductive toxicity are limited, but current classifications do not list it as a carcinogen or a reproductive toxicant.[1][7] The Scientific Committee on Consumer Non-Food Products (SCCNFP) has deemed its use in hair dyes at concentrations up to 0.5% to be safe, though they note the potential for nitrosamine formation. [5]

For professionals in research and development, handling of **Acid Blue 62** should be conducted with appropriate personal protective equipment, including eye protection, to mitigate the risk of irritation.[1][11] Its genotoxic potential warrants careful consideration in any application where significant systemic exposure could occur.

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